molecular formula C36H36BaN6O12S2 B15192621 barium(2+);2-[[1-(2-methoxyanilino)-1,3-dioxobutan-2-yl]diazenyl]-5-methylbenzenesulfonate CAS No. 73384-86-8

barium(2+);2-[[1-(2-methoxyanilino)-1,3-dioxobutan-2-yl]diazenyl]-5-methylbenzenesulfonate

Cat. No.: B15192621
CAS No.: 73384-86-8
M. Wt: 946.2 g/mol
InChI Key: LQMXXOAQGAGZSM-UHFFFAOYSA-L
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Description

Barium(2+);2-[[1-(2-methoxyanilino)-1,3-dioxobutan-2-yl]diazenyl]-5-methylbenzenesulfonate is a complex compound that features a barium ion coordinated with a diazenyl-substituted benzenesulfonate ligand

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of barium(2+);2-[[1-(2-methoxyanilino)-1,3-dioxobutan-2-yl]diazenyl]-5-methylbenzenesulfonate typically involves the reaction of 2-methoxyaniline with 1,3-dioxobutan-2-one to form the intermediate 1-(2-methoxyanilino)-1,3-dioxobutan-2-yl. This intermediate is then diazotized and coupled with 5-methylbenzenesulfonate under controlled conditions to yield the final product. The reaction conditions often require precise temperature control and the use of specific catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity this compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Barium(2+);2-[[1-(2-methoxyanilino)-1,3-dioxobutan-2-yl]diazenyl]-5-methylbenzenesulfonate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonate derivatives, while reduction can produce amine derivatives .

Mechanism of Action

The mechanism by which barium(2+);2-[[1-(2-methoxyanilino)-1,3-dioxobutan-2-yl]diazenyl]-5-methylbenzenesulfonate exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s diazenyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or activation of various biochemical pathways. The barium ion may also play a role in stabilizing the compound’s structure and enhancing its reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Barium(2+);2-[[1-(2-methoxyanilino)-1,3-dioxobutan-2-yl]diazenyl]-5-methylbenzenesulfonate is unique due to the presence of the barium ion, which imparts distinct chemical and physical properties.

Properties

CAS No.

73384-86-8

Molecular Formula

C36H36BaN6O12S2

Molecular Weight

946.2 g/mol

IUPAC Name

barium(2+);2-[[1-(2-methoxyanilino)-1,3-dioxobutan-2-yl]diazenyl]-5-methylbenzenesulfonate

InChI

InChI=1S/2C18H19N3O6S.Ba/c2*1-11-8-9-14(16(10-11)28(24,25)26)20-21-17(12(2)22)18(23)19-13-6-4-5-7-15(13)27-3;/h2*4-10,17H,1-3H3,(H,19,23)(H,24,25,26);/q;;+2/p-2

InChI Key

LQMXXOAQGAGZSM-UHFFFAOYSA-L

Canonical SMILES

CC1=CC(=C(C=C1)N=NC(C(=O)C)C(=O)NC2=CC=CC=C2OC)S(=O)(=O)[O-].CC1=CC(=C(C=C1)N=NC(C(=O)C)C(=O)NC2=CC=CC=C2OC)S(=O)(=O)[O-].[Ba+2]

Origin of Product

United States

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